1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features both an oxadiazole and a dihydropyridinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, known for its stability and biological activity, combined with the dihydropyridinone structure, makes this compound a promising candidate for various scientific studies.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target various infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Pharmacokinetics
The molecular formula of the compound is c15h23n5os , which suggests that it is a relatively small molecule This could potentially influence its absorption and distribution within the body
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may result in the inhibition or destruction of infectious agents at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an ethyl-substituted oxadiazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydropyridinone derivatives with altered electronic properties.
Scientific Research Applications
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their stability and biological activity.
Dihydropyridinone derivatives: Studied for their pharmacological properties.
Uniqueness
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the combination of the oxadiazole and dihydropyridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-9-11-8(12-15-9)7-13-6-4-3-5-10(13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHWSDSLKVDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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